REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[NH:11][C:12](=[O:15])[CH:13]=[CH2:14])C=C>ClCCl>[F:10][C:8]1[CH:7]=[CH:6][C:5]2[NH:11][C:12](=[O:15])[CH:13]=[CH:14][CH2:1][C:4]=2[CH:9]=1
|
Name
|
|
Quantity
|
4.51 g
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Type
|
reactant
|
Smiles
|
C(C=C)C1=C(C=CC(=C1)F)NC(C=C)=O
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Name
|
catalyst I
|
Quantity
|
0.735 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
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solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for 18 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was fitted with a stirbar and septa
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Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystallized from dichloromethane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |